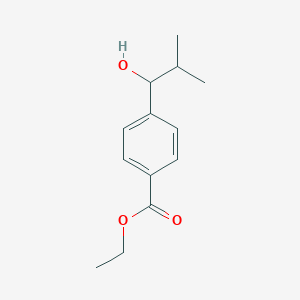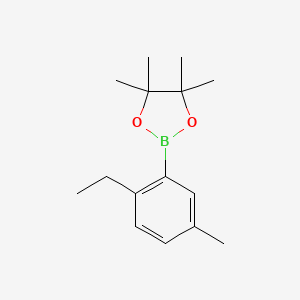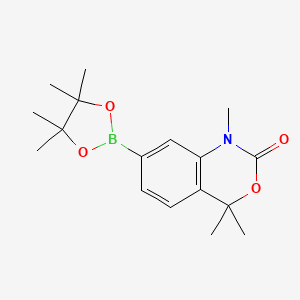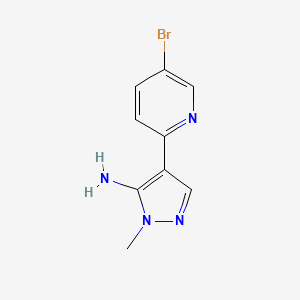
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is a brominated phenolic compound Brominated phenols are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone typically involves the bromination of phenolic precursors. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as para-toluenesulfonic acid (TsOH) in ACS-grade methanol. This reaction is highly selective for ortho-bromination and can be completed in short reaction times (15-20 minutes) with high yields .
Industrial Production Methods
Industrial production of brominated phenols often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compounds.
化学反応の分析
Types of Reactions
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds with reduced bromine content.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
科学的研究の応用
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
作用機序
The biological activity of (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is attributed to its ability to interact with various molecular targets. It can inhibit bacterial cell division by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: Similar structure but lacks the additional bromine atom.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a methanone group.
Uniqueness
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is unique due to its dual bromination and hydroxylation, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
5393-45-3 |
|---|---|
分子式 |
C13H8Br2O3 |
分子量 |
372.01 g/mol |
IUPAC名 |
(3-bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8Br2O3/c14-8-2-4-11(16)9(6-8)13(18)7-1-3-12(17)10(15)5-7/h1-6,16-17H |
InChIキー |
PBKFCHWMYIGUBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)Br)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


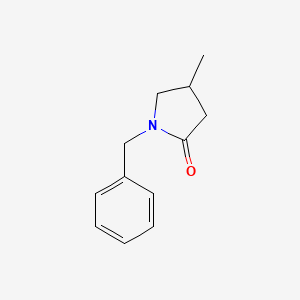

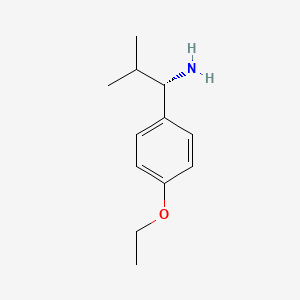
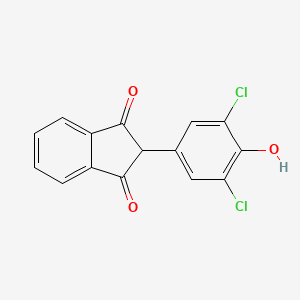
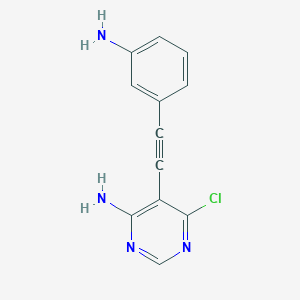

![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)

